methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that contains a pyrrolo[3,2-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the formyl and carboxylate groups makes it a versatile intermediate for further chemical modifications.
Mechanism of Action
Target of action
Indole derivatives, which are structurally similar to the compound , are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of action
Indole derivatives are known to interact with their targets, causing changes that can result in various biological effects .
Biochemical pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Indole derivatives are known to have various biological effects, depending on their specific structures and the receptors they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Chlorination: The chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 5-chloro-6-carboxy-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Reduction: Methyl 5-chloro-6-hydroxymethyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-6-formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Lacks the methyl group at the nitrogen atom.
Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: Has the carboxylate group at a different position.
Methyl 5-bromo-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Contains a bromine atom instead of chlorine.
Uniqueness
Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both formyl and carboxylate groups provides multiple sites for chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 5-chloro-6-formyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-14-8-3-6(5-15)10(12)13-7(8)4-9(14)11(16)17-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSFRBSQMWKUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C(=N2)Cl)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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